molecular formula C9H8Cl2N4 B3286895 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832741-07-8

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B3286895
CAS RN: 832741-07-8
M. Wt: 243.09 g/mol
InChI Key: LKKVVLCJEWGQJO-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The 3,4-dichlorobenzyl group suggests that it has a benzene ring with two chlorine atoms attached at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a benzene ring via a methylene (-CH2-) bridge . The benzene ring would have two chlorine atoms attached at the 3rd and 4th positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . For example, the dichlorobenzyl group might increase its lipophilicity, while the triazole and amine groups might influence its solubility and acidity .

Scientific Research Applications

Microwave-Assisted Synthesis

1,2,4-Triazoles, including derivatives like 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine, are important in medicinal and agricultural chemistry. A study by Tan, Lim, and Dolzhenko (2017) demonstrates a microwave-assisted synthesis approach for preparing compounds with the 1,2,4-triazole scaffold. This method provides efficient access to a variety of structurally diverse compounds, which can be valuable in different research applications (Tan, Lim, & Dolzhenko, 2017).

Green Synthesis for Photophysical Properties

In 2021, Guo et al. described a metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly approach is significant for producing 1,2,4-triazole derivatives for applications in organic chemistry, medicinal chemistry, and materials science, particularly in studying their photophysical properties (Guo et al., 2021).

Antimicrobial Activities

Bektaş et al. (2007) explored the antimicrobial activities of new 1,2,4-triazole derivatives, highlighting their potential in medical research, especially as antimicrobial agents. Their study provides insights into the structural requirements for antimicrobial efficacy in 1,2,4-triazole compounds (Bektaş et al., 2007).

Amine Oxidase-Inspired Synthesis

Thorve, Maji, and Maji (2023) reported on the use of amine oxidase-inspired catalysis for the regioselective synthesis of 1,2,4-triazoles. This approach underscores the relevance of 1,2,4-triazole derivatives in pharmaceuticals, coordination chemistry, and material science (Thorve, Maji, & Maji, 2023).

Corrosion Inhibition

Chaitra, Mohana, and Tandon (2015) evaluated some triazole Schiff bases, including triazole derivatives, as corrosion inhibitors. This indicates the potential of 1,2,4-triazole compounds in industrial applications, particularly in protecting metals against corrosion (Chaitra, Mohana, & Tandon, 2015).

Energetic Materials and Gas Generators

Srinivas, Ghule, and Muralidharan (2014) prepared imidazole, 1,2,4-triazole, and tetrazole-based molecules for potential applications in nitrogen-rich gas generators, showcasing another industrial application of triazole derivatives (Srinivas, Ghule, & Muralidharan, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been studied for their potential antimicrobial, antifungal, and anticancer activities . The presence of the dichlorobenzyl group could also influence its biological activity .

Safety and Hazards

As with any chemical compound, handling “1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine” would require appropriate safety precautions. Based on its structure, it could potentially be irritating to the skin and eyes, and may cause respiratory irritation .

Future Directions

The study of 1,2,4-triazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities . The synthesis and study of “1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine” and similar compounds could provide valuable insights into the structure-activity relationships of these types of molecules .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKVVLCJEWGQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC(=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601203269
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832741-07-8
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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